molecular formula C12H19Cl2FN2 B8215070 N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride

N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B8215070
M. Wt: 281.19 g/mol
InChI Key: IDGPHPVOSIRMLG-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is thought to affect the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)piperidin-4-amine
  • 1-(2-fluorobenzyl)piperidin-4-amine
  • 4-(2-fluorophenyl)piperidine

Uniqueness

N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGPHPVOSIRMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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